An In-depth Technical Guide to the Putative Mechanism of Action of 1H-1-Benzazepine, 4-(4-fluorophenyl)-
An In-depth Technical Guide to the Putative Mechanism of Action of 1H-1-Benzazepine, 4-(4-fluorophenyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the putative mechanism of action of a specific analogue, 1H-1-Benzazepine, 4-(4-fluorophenyl)-. While direct studies on this molecule are limited, a comprehensive analysis of structurally related 4-aryl-1H-1-benzazepines strongly suggests its potential as a modulator of central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This document will synthesize the existing knowledge on analogous compounds to propose a likely mechanistic pathway, detail experimental protocols for its validation, and discuss potential therapeutic implications.
Introduction: The Benzazepine Scaffold and the Significance of the 4-Aryl Moiety
Benzazepines, characterized by a fused benzene and azepine ring system, are a versatile class of compounds with a rich history in drug discovery. Their structural flexibility allows for the development of ligands with high affinity and selectivity for various biological targets. The substitution pattern on the benzazepine core is critical in determining its pharmacological profile. The presence of an aryl group at the 4-position of the 1H-1-benzazepine ring, as seen in our topic compound, is a key structural feature. Structure-activity relationship (SAR) studies on analogous series of 1-phenylbenzazepines have consistently highlighted the importance of this phenyl group for interaction with specific receptor subtypes, particularly within the dopamine receptor family.[1][2][3] The addition of a fluorine atom to this phenyl ring, creating the 4-fluorophenyl moiety, can significantly modulate pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability.
Postulated Mechanism of Action: A Focus on Dopamine and Serotonin Receptor Modulation
Based on the pharmacological profiles of structurally similar 4-phenyl-1H-1-benzazepines, the primary hypothesis for the mechanism of action of 1H-1-Benzazepine, 4-(4-fluorophenyl)- is its interaction with dopamine receptors, likely as an antagonist or partial agonist at D1-like receptors (D1 and D5 subtypes).[2][3] Furthermore, potential cross-reactivity with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, cannot be ruled out and may contribute to a more complex pharmacological profile.[4][5]
Primary Target: Dopamine D1-like Receptors
The 1-phenylbenzazepine scaffold is a well-established template for the discovery of ligands targeting D1-like dopamine receptors.[2] Disturbances in dopaminergic neurotransmission are implicated in a range of neurological and psychiatric disorders, making these receptors attractive therapeutic targets. It is postulated that 1H-1-Benzazepine, 4-(4-fluorophenyl)- binds to a common binding pocket within the transmembrane domains of D1-like receptors. The 4-fluorophenyl group is likely to engage in hydrophobic and potentially halogen-bonding interactions with key amino acid residues, contributing to its affinity and selectivity.
Secondary/Off-Target Interactions: Serotonin Receptors
Several benzazepine derivatives have demonstrated affinity for serotonin receptors.[5] The structural similarities between dopamine and serotonin receptors, both being G-protein coupled receptors (GPCRs), make cross-reactivity a common occurrence. Interaction with 5-HT2A and 5-HT2C receptors could modulate the primary dopaminergic activity and may offer a more favorable side-effect profile, a characteristic of some atypical antipsychotics.[4]
Signaling Pathways
The binding of 1H-1-Benzazepine, 4-(4-fluorophenyl)- to D1-like receptors is expected to modulate downstream signaling cascades. As D1 receptors are typically coupled to Gαs/olf proteins, their activation leads to an increase in intracellular cyclic AMP (cAMP) levels through the stimulation of adenylyl cyclase. An antagonistic action of the compound would therefore be expected to inhibit this dopamine-induced cAMP production.
Caption: Workflow for Radioligand Binding Assay
In Vivo Studies
Animal models are crucial for assessing the physiological and behavioral effects of the compound and for confirming its mechanism of action in a complex biological system.
| Animal Model | Purpose | Key Endpoints |
| Rodent Models of Psychosis | To evaluate potential antipsychotic efficacy. | Amphetamine-induced hyperlocomotion, Prepulse inhibition |
| Microdialysis | To measure neurotransmitter levels in specific brain regions. | Extracellular dopamine and serotonin levels |
| Receptor Occupancy Studies | To determine the extent of target engagement in the brain. | In vivo binding of a radiolabeled ligand |
Potential Therapeutic Implications
Given the postulated mechanism of action centering on dopamine D1 receptor antagonism, 1H-1-Benzazepine, 4-(4-fluorophenyl)- holds potential for the treatment of various CNS disorders, including:
-
Schizophrenia and other psychotic disorders: By modulating dopamine hyperactivity.
-
Substance use disorders: By attenuating the rewarding effects of drugs of abuse.
-
Certain movement disorders: Where dopaminergic pathways are dysregulated.
The potential for dual dopamine and serotonin receptor modulation could offer an "atypical" antipsychotic profile with a reduced risk of extrapyramidal side effects.
Conclusion
While direct experimental data on 1H-1-Benzazepine, 4-(4-fluorophenyl)- is currently scarce, a thorough analysis of the structure-activity relationships of analogous 4-aryl-1H-1-benzazepines provides a strong foundation for postulating its mechanism of action. The most probable primary targets are dopamine D1-like receptors, with potential secondary interactions at serotonin receptors. The experimental workflows detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this promising compound. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- DeWitt, P., & Ramacci, M. T. (1978). Synthesis and pharmacological activity of some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476–480.
- Harding, W. W., et al. (2022). Further studies on C2'-substituted 1-phenylbenzazepines as dopamine D1 receptor ligands. Bioorganic & Medicinal Chemistry, 72, 105953.
- Karki, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6053.
- Kim, J. S., et al. (2002). In Vitro and in Vivo Pharmacological Profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] Ethyl] Piperidine (NRA0161). Journal of Pharmacology and Experimental Therapeutics, 303(1), 246-253.
- Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.
- Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
- Nagle, M. A., et al. (1995). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 38(23), 4679-4687.
- Pauwels, P. J. (2001). 5-HT Receptors and their Ligands. Tocris Reviews, (18).
- Rastogi, S., et al. (2023). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works.
- Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 16(6), 3309-3320.
- Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
Sources
- 1. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Further studies on C2'-substituted 1-phenylbenzazepines as dopamine D1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
